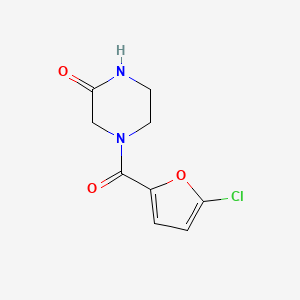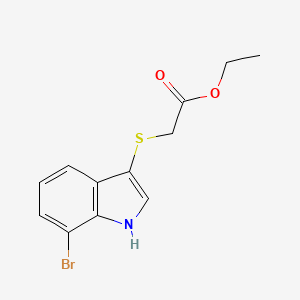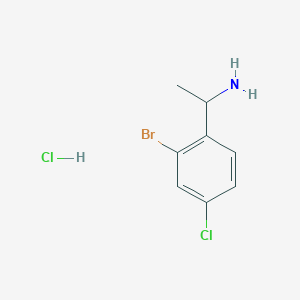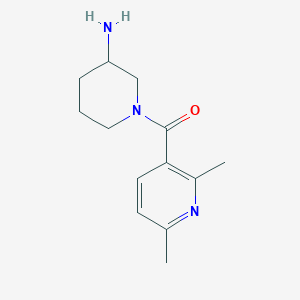![molecular formula C15H12O5 B14914036 2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one](/img/structure/B14914036.png)
2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one is a complex organic compound known for its diverse biological and chemical properties. This compound is derived from dehydroacetic acid and 4-hydroxybenzaldehyde, and it features a unique structure that includes a pyran ring fused with a phenyl group through an acryloyl linkage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one typically involves the condensation of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione (dehydroacetic acid) with 4-hydroxybenzaldehyde. This reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst . The reaction mixture is usually refluxed in ethanol, leading to the formation of the desired product after several hours of heating .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under oxidative conditions.
Reduction: The acryloyl group can be reduced to a saturated carbonyl compound.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated carbonyl compounds.
Substitution: Formation of esters or ethers depending on the substituent.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one has several applications in scientific research:
Mecanismo De Acción
The biological activity of 4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one is primarily attributed to its ability to interact with various enzymes and proteins. The compound’s α,β-unsaturated carbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic Acid Derivatives: Such as ferulic acid and p-coumaric acid, which also possess α,β-unsaturated carbonyl groups and exhibit similar biological activities.
Uniqueness
4-Hydroxy-3-[3-(3-hydroxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one is unique due to its specific combination of a pyran ring with a phenyl group through an acryloyl linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C15H12O5 |
|---|---|
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C15H12O5/c1-9-7-13(18)14(15(19)20-9)12(17)6-5-10-3-2-4-11(16)8-10/h2-8,16,18H,1H3/b6-5+ |
Clave InChI |
VFQYDUYTWWFDJK-AATRIKPKSA-N |
SMILES isomérico |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=CC=C2)O)O |
SMILES canónico |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((1S,2S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14913957.png)

![Methyl 2'-(diphenylphosphanyl)-2-(triethylsilyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14913971.png)
![4-(5-Fluorobenzo[d]oxazol-2-yl)aniline](/img/structure/B14913976.png)




methanone](/img/structure/B14913997.png)

![N-[(4-ethoxyphenyl)(2-oxido-1,3,2-benzodioxaphosphol-2-yl)methyl]-4-methylaniline](/img/structure/B14914010.png)



